molecular formula C33H30N2O2 B11087524 11-[2-(benzyloxy)phenyl]-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[2-(benzyloxy)phenyl]-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11087524
M. Wt: 486.6 g/mol
InChI Key: VZIKJQHLGLWLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound belongs to the class of dibenzo[b,e][1,4]diazepines , which are bicyclic heterocycles containing two benzene rings fused to a seven-membered diazepine ring.
  • Its systematic name indicates its structure: it consists of a diazepine ring with a benzyloxyphenyl group at one position and a 4-methylphenyl group at another.
  • The compound’s molecular formula is C₂₃H₂₄N₂O₂ .
  • It exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via cyclization reactions starting from appropriate precursors.

      Reaction Conditions: Specific conditions vary depending on the synthetic route, but they often involve cyclization, reduction, and protection/deprotection steps.

      Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound’s reactivity centers around the benzylic position (the carbon adjacent to the benzene ring).

      Common Reactions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Medicine: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

      Chemistry: It serves as a model compound for studying benzylic reactivity.

      Industry: While not widely used industrially, its derivatives may find applications in materials science.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a diazepine ring, benzyloxyphenyl group, and 4-methylphenyl group sets it apart.

      Similar Compounds: Other dibenzo[b,e][1,4]diazepines or related heterocycles share structural features but differ in substituents.

    Properties

    Molecular Formula

    C33H30N2O2

    Molecular Weight

    486.6 g/mol

    IUPAC Name

    9-(4-methylphenyl)-6-(2-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C33H30N2O2/c1-22-15-17-24(18-16-22)25-19-29-32(30(36)20-25)33(35-28-13-7-6-12-27(28)34-29)26-11-5-8-14-31(26)37-21-23-9-3-2-4-10-23/h2-18,25,33-35H,19-21H2,1H3

    InChI Key

    VZIKJQHLGLWLLB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5OCC6=CC=CC=C6)C(=O)C2

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.